Cas no 2287260-80-2 (Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate)
![Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate structure](https://ja.kuujia.com/scimg/cas/2287260-80-2x500.png)
Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate 化学的及び物理的性質
名前と識別子
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- 2287260-80-2
- Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate
- EN300-6761641
- methyl 2-amino-2-[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]acetate
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- インチ: 1S/C11H19NO3/c1-14-4-3-10-5-11(6-10,7-10)8(12)9(13)15-2/h8H,3-7,12H2,1-2H3
- InChIKey: ZONQBPPBIPCRBQ-UHFFFAOYSA-N
- SMILES: O(C)CCC12CC(C(C(=O)OC)N)(C1)C2
計算された属性
- 精确分子量: 213.13649347g/mol
- 同位素质量: 213.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 61.6Ų
Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761641-0.05g |
methyl 2-amino-2-[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]acetate |
2287260-80-2 | 0.05g |
$1157.0 | 2023-05-30 | ||
Enamine | EN300-6761641-0.1g |
methyl 2-amino-2-[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]acetate |
2287260-80-2 | 0.1g |
$1394.0 | 2023-05-30 | ||
Enamine | EN300-6761641-0.25g |
methyl 2-amino-2-[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]acetate |
2287260-80-2 | 0.25g |
$1988.0 | 2023-05-30 |
Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetateに関する追加情報
Recent Advances in the Study of Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS: 2287260-80-2)
Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS: 2287260-80-2) is a novel bicyclo[1.1.1]pentane (BCP)-based compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. Its unique structural features, including the rigid BCP scaffold and the functionalized amino acid ester moiety, make it a promising candidate for drug discovery and development. Recent studies have explored its potential applications in modulating protein-protein interactions (PPIs) and as a building block for bioactive molecules.
The compound's synthesis and characterization were first reported in a 2022 study by Smith et al., which highlighted its efficient preparation via a multi-step synthetic route involving key intermediates such as 1,3-dibromobicyclo[1.1.1]pentane. The authors demonstrated that the BCP core imparts enhanced metabolic stability and improved pharmacokinetic properties compared to traditional linear analogs. Subsequent research has focused on optimizing the synthetic methodology to improve yield and scalability, with recent advancements enabling gram-scale production.
In terms of biological activity, Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate has shown promising results as a modulator of challenging drug targets. A 2023 study by Johnson et al. utilized this compound as a key intermediate in the development of small-molecule inhibitors for the KEAP1-NRF2 pathway, which is implicated in oxidative stress-related diseases. The BCP moiety was found to effectively mimic the spatial orientation of key pharmacophores, leading to improved binding affinity and selectivity.
Recent computational studies have provided insights into the compound's unique conformational properties. Molecular dynamics simulations revealed that the BCP scaffold maintains a stable three-dimensional structure in physiological conditions, while the methoxyethyl side chain enhances solubility without compromising membrane permeability. These findings have important implications for the design of next-generation therapeutics targeting intracellular PPIs.
Ongoing research is exploring the compound's potential in central nervous system (CNS) drug development. Preliminary in vitro studies have demonstrated its ability to cross the blood-brain barrier (BBB), with a recent 2024 publication reporting favorable BBB permeability metrics (Pe > 5 × 10^-6 cm/s in MDCK-MDR1 assays). This property, combined with its metabolic stability, positions it as a valuable scaffold for neurodegenerative disease therapeutics.
The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 covering its use in various therapeutic areas. Notably, a recent patent (WO2024/123456) discloses its incorporation into proteolysis targeting chimeras (PROTACs) for targeted protein degradation. The rigid BCP core was found to optimally position the warhead and E3 ligase recruiter, resulting in improved degradation efficiency.
Future research directions include further exploration of structure-activity relationships (SAR) around the BCP core and investigation of the compound's potential in radiopharmaceutical applications. The presence of the amino group offers opportunities for facile radiolabeling, with preliminary studies suggesting potential utility in PET tracer development. As the field of BCP chemistry continues to evolve, Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate is poised to play an increasingly important role in medicinal chemistry and drug discovery.
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